molecular formula C16H18BrNO2S B2772909 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide CAS No. 1795085-10-7

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide

Cat. No.: B2772909
CAS No.: 1795085-10-7
M. Wt: 368.29
InChI Key: VDHWSVWUNXUWRG-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide is an organic compound that features a bromophenyl group, a thiophene ring, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide typically involves the following steps:

    Amidation: Formation of the amide bond between the bromophenyl group and the hydroxypropyl group.

    Thiophene Incorporation: Introduction of the thiophene ring to the hydroxypropyl group.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromophenyl group to a phenyl group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. The thiophene ring may participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
  • 3-(2-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide
  • 3-(2-iodophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide

Uniqueness

3-(2-bromophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the bromophenyl group, hydroxypropyl group, and thiophene ring provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2S/c1-16(20,14-7-4-10-21-14)11-18-15(19)9-8-12-5-2-3-6-13(12)17/h2-7,10,20H,8-9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHWSVWUNXUWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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